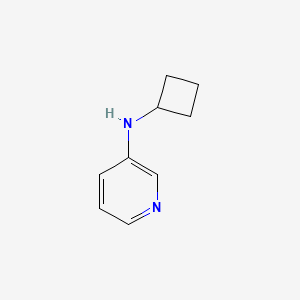

N-Cyclobutyl-3-pyridinamine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12N2 |

|---|---|

Molekulargewicht |

148.20 g/mol |

IUPAC-Name |

N-cyclobutylpyridin-3-amine |

InChI |

InChI=1S/C9H12N2/c1-3-8(4-1)11-9-5-2-6-10-7-9/h2,5-8,11H,1,3-4H2 |

InChI-Schlüssel |

CIOWUBZSOMDPAX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)NC2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Pathways and Methodologies for N Cyclobutyl 3 Pyridinamine

Direct N-Alkylation Approaches for 3-Pyridinamine with Cyclobutyl Precursors

Direct N-alkylation represents a straightforward approach to introduce the cyclobutyl group onto the nitrogen atom of 3-aminopyridine (B143674). This can be accomplished through several key reactions.

Amination Reactions Utilizing Cyclobutyl Halides or Equivalents

The reaction of 3-aminopyridine with cyclobutyl halides, such as cyclobutyl bromide or iodide, is a classical method for N-alkylation. researchgate.netum.es This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can significantly influence the reaction efficiency and yield. While this method is direct, it can sometimes lead to the formation of dialkylated byproducts, where a second cyclobutyl group is attached to the nitrogen atom. researchgate.net Careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary to favor the desired mono-cyclobutylated product.

A general procedure involves stirring 3-aminopyridine with a cyclobutyl halide in the presence of a suitable base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reductive Amination Strategies Involving Cyclobutanone (B123998) and 3-Aminopyridine

Reductive amination offers a versatile and widely used alternative for the synthesis of N-cyclobutyl-3-pyridinamine. nih.govnih.govmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of 3-aminopyridine with cyclobutanone to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com

A key advantage of this method is the avoidance of harsh alkylating agents and the often milder reaction conditions. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, often with the addition of an acid catalyst, like acetic acid, to facilitate imine formation. nih.gov However, the basicity of 3-aminopyridine can sometimes hinder the reaction by neutralizing the acid catalyst. nih.gov To overcome this, protocols have been developed that involve the use of stronger acids or a two-step procedure with initial protection of the amino group. nih.gov

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can also reduce the starting ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones. masterorganicchemistry.com | Toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and non-toxic. masterorganicchemistry.com | More expensive than other borohydrides. |

Transition Metal-Catalyzed Coupling Reactions for N-C(sp³) Bond Formation (e.g., Negishi Coupling)

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, can be adapted for the synthesis of this compound. wikipedia.orgnumberanalytics.comorganic-chemistry.org

Multicomponent Reactions for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. bohrium.comnih.govresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs could be applied. For instance, a reaction involving 3-aminopyridine, cyclobutanone, and a suitable third component could potentially lead to the desired product or a closely related derivative in a single step. The development of such a reaction would be a significant advancement in the synthesis of this compound.

Synthesis of Key Intermediates for this compound Construction

The synthesis of this compound relies on the availability of key building blocks, namely the cyclobutane (B1203170) ring.

Cyclobutane Ring Synthesis Methodologies (e.g., [2+2] Cycloadditions)

The construction of the cyclobutane ring is a fundamental aspect of organic synthesis. kib.ac.cnnih.govnih.govresearchgate.net One of the most powerful and widely used methods for synthesizing four-membered rings is the [2+2] cycloaddition reaction. kib.ac.cnnih.gov This reaction involves the combination of two two-atom components, typically two alkene units, to form a cyclobutane ring.

Photochemical [2+2] cycloadditions, where the reaction is initiated by ultraviolet light, are particularly common. researchgate.net These reactions can be highly stereoselective and provide access to a wide range of substituted cyclobutanes. researchgate.net Other variations of the [2+2] cycloaddition, such as those catalyzed by transition metals or proceeding through thermal pathways, also exist and offer alternative routes to cyclobutane derivatives. nih.govacs.org The resulting cyclobutane-containing intermediates can then be further functionalized to be incorporated into the final this compound structure.

Pyridine (B92270) Ring Synthesis and Functionalization for 3-Aminopyridine Derivatization

The formation of the 3-aminopyridine scaffold is a critical step in the synthesis of this compound. Methodologies can be broadly categorized into the construction of the pyridine ring itself or the functionalization of a pre-existing pyridine ring.

Classical methods for pyridine ring synthesis often involve condensation reactions. The Hantzsch pyridine synthesis, for example, is a well-known method that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia, though it is primarily used for synthesizing dihydropyridines which can be subsequently oxidized. nih.gov Other traditional methods include the Chichibabin synthesis, which involves the condensation of aldehydes and ammonia. numberanalytics.com More contemporary approaches utilize transition metal-catalyzed cyclization reactions, such as the Bönnemann cyclization of nitriles and alkynes, which can offer improved yields and selectivity. numberanalytics.com

A particularly innovative one-pot procedure for generating highly functionalized pyridines involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.govacs.org This process starts with the insertion of a rhodium vinylcarbenoid into the N-O bond of an isoxazole, which then rearranges upon heating to form a 1,4-dihydropyridine. Subsequent oxidation yields the pyridine ring. acs.org By using a protected 3-aminoisoxazole (B106053) as a starting material, this method can be adapted to produce protected 2-aminopyridine (B139424) derivatives. nih.gov

Functionalization of a pre-existing pyridine ring is a more direct and widely used approach for synthesizing 3-aminopyridine. A common strategy is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, at the 3-position of the pyridine ring. However, direct amination of 3-halopyridines can be challenging. A simple and practical synthesis involves the reaction of chloropyridines with simple amides, which serve as the amine source under transition-metal-free conditions. scielo.br The reaction is particularly effective for chloropyridines bearing electron-withdrawing groups. scielo.br

Another powerful strategy is the transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination, which couples an amine with an aryl halide, is a general approach for forming the C-N bond and can be applied to the synthesis of 3-aminopyridine derivatives. nih.gov Late-stage functionalization through C-H activation has also emerged as a powerful tool. For instance, 3-substituted pyridines can undergo fluorination at the 2-position, followed by SNAr with an amine to introduce the amino group. acs.org Furthermore, deaminative transformation of other aminopyridines can be used to introduce different functionalities onto the pyridine ring. researchgate.net

Table 1: Selected Methodologies for 3-Aminopyridine Synthesis

| Method | Description | Starting Materials | Key Features | Citations |

|---|---|---|---|---|

| Ring Expansion of Isoxazoles | A rhodium carbenoid induces ring expansion of an isoxazole, followed by rearrangement and oxidation. | 3,5-Disubstituted isoxazoles, vinyldiazomethanes | One-pot procedure; provides access to highly functionalized pyridines. | nih.gov, acs.org |

| Amination of Halopyridines | Nucleophilic substitution of a halogen on the pyridine ring with an amine source. | Chloropyridines, amides | Transition-metal-free options available; reactivity depends on substituents. | scielo.br |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a pyridine halide with an amine. | 3-Halopyridine, amine | General and versatile method for C-N bond formation. | nih.gov |

| Doebner Reaction Failure | Attempted reaction of 3-aminopyridine with pyruvic acid and an aldehyde often fails to produce the expected quinoline-4-carboxylic acid derivative. | 3-Aminopyridine, pyruvic acid, aldehyde | Illustrates the reduced reactivity of the 3-amino group for certain cyclizations. | acs.org |

Green Chemistry Approaches and Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. numberanalytics.combohrium.com These approaches focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing renewable resources and catalysts. researchgate.net

The choice of solvent and catalyst is critical for sustainable synthesis. The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), or conducting reactions under solvent-free conditions, significantly reduces volatile organic compound (VOC) emissions. researchgate.netrsc.org For example, a highly efficient, solvent-free method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives uses a simple organic base as a catalyst, avoiding the need for transition metals. rsc.org Similarly, the use of reusable catalysts, such as activated fly ash, provides an eco-friendly alternative for synthesizing related heterocyclic compounds. bhu.ac.in Biocatalysts, like enzymes, are also being explored as a sustainable alternative to traditional chemical synthesis methods for pyridine derivatives. numberanalytics.com

Table 2: Comparison of Green Synthesis Protocols for Pyridine Derivatives

| Green Approach | Example | Advantages | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot, four-component reaction to form pyridine derivatives. | Excellent yields (82-94%), short reaction times (2-7 min), pure products. | nih.gov, researchgate.net |

| Solvent-Free Reaction | Annulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters. | High regioselectivity, short reaction times, easy purification, avoids transition metals. | rsc.org |

| Green Catalyst | Activated Fly Ash for imidazo[1,2-a]pyridine synthesis. | Reusable, efficient, eco-friendly. | bhu.ac.in |

| Biocatalysis | Use of enzymes for pyridine derivative synthesis. | Sustainable, environmentally friendly alternative to traditional chemical methods. | numberanalytics.com |

| Aqueous Media | DBU-catalyzed cyclization of 2-aminopyridines in aqueous ethanol. | Use of a green solvent, good atom economy (66-73%). | researchgate.net |

Automated and High-Throughput Synthesis Methodologies for this compound and its Analogues

In medicinal chemistry, the rapid synthesis and evaluation of numerous analogues of a lead compound are essential for structure-activity relationship (SAR) studies. Automated and high-throughput synthesis methodologies are pivotal in this process, enabling the creation of large libraries of compounds like this compound analogues. acs.org

High-Throughput Experimentation (HTE) utilizes microscale parallel reactors to rapidly screen a wide array of catalysts, solvents, and reaction conditions, thereby accelerating the discovery of optimal synthetic routes. acs.orgacs.org This approach is particularly valuable for challenging cross-coupling reactions, such as the Negishi reaction, which is used to form C(sp²)-C(sp³) bonds and introduce three-dimensionality into flat aromatic molecules. acs.org

Flow chemistry platforms integrated with automated systems represent a powerful strategy for the end-to-end synthesis of drug-like molecules. acs.org Such systems can handle the generation of reactive intermediates, like organozinc reagents, in-line, followed immediately by their use in a cross-coupling reaction. The subsequent work-up, purification, and analysis can also be automated. acs.org This technology was successfully applied to generate a library of functionalized indazoles via Negishi coupling, demonstrating its applicability for creating diverse analogues of heteroaromatic compounds. acs.org The synthesis of this compound analogues could be achieved by coupling a suitable cyclobutyl organometallic reagent with a functionalized 3-halopyridine within such an automated system.

The synthesis of C(sp³)-rich amines has been achieved using a zinc-mediated carbonyl alkylative amination reaction, which can be performed in microtiter plates, making it amenable to high-throughput synthesis of diverse α-branched alkylamines. acs.org This demonstrates the adaptability of modern synthetic reactions to automated platforms for the rapid generation of molecular diversity around a core scaffold.

Table 3: Example of High-Throughput Screening for Reaction Optimization

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(dba)₂ | Cs₂CO₃ | Dioxane | 75 |

| 2 | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 62 |

| 3 | Pd(dba)₂ | K₃PO₄ | Dioxane | 70 |

| 4 | Pd(dba)₂ | Cs₂CO₃ | Toluene | 55 |

| 5 | Pd(dba)₂ | Cs₂CO₃ | DMF | 81 |

| 6 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 |

This table is a representative example illustrating how high-throughput screening might be used to optimize a hypothetical cross-coupling reaction to produce an N-aryl pyridine derivative. Data is illustrative.

Chemical Reactivity and Transformative Chemistry of N Cyclobutyl 3 Pyridinamine

Reactivity of the Pyridine (B92270) Nitrogen in N-Cyclobutyl-3-pyridinamine

The lone pair of electrons on the pyridine nitrogen atom is a key center for reactivity, governing the compound's basicity and its ability to coordinate with metal ions. researchgate.net

The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine ring's nitrogen atom. This nitrogen is sp² hybridized, and its lone pair resides in an sp² orbital, making it available for protonation. In contrast, the lone pair on the secondary amine nitrogen is significantly less basic as it is directly attached to the electron-withdrawing pyridine ring, which delocalizes these electrons. Protonation will, therefore, preferentially occur at the pyridine nitrogen.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.23 | researchgate.net |

| 3-Aminopyridine (B143674) | ~6.0 | nih.govepa.gov |

| This compound (Estimated) | ~6.1 |

The equilibrium for the protonation of the pyridine nitrogen is shown below:

Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a wide variety of transition metals. elsevierpure.com this compound is expected to act as a monodentate ligand, coordinating to metal centers through the lone pair of the pyridine nitrogen. scirp.org The presence of the bulky N-cyclobutylamino substituent may sterically influence the formation and geometry of these complexes.

Complexes involving the parent ligand, 3-aminopyridine, have been synthesized and characterized with various metals like Cobalt (Co), Nickel (Ni), and Copper (Cu). researchgate.netnih.govnih.gov In these complexes, 3-aminopyridine typically binds to the metal center through its pyridine nitrogen. researchgate.net For example, complexes such as [Cu(3-aminopyridine)₂(NCS)₂] have been characterized, demonstrating a square planar geometry where the 3-aminopyridine ligands coordinate in a monodentate fashion. researchgate.net It is highly probable that this compound would form analogous complexes.

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Cu(II) | [Cu(3-aminopyridine)₂(NCS)₂] | Square Planar | researchgate.net |

| 3-Aminopyridine | Co(II) | [Co(3-aminopyridine)₄(NCS)₂] | trans-Octahedral | nih.gov |

| Pyridine | Ni(II) | [Ni(py)₄Cl₂] | Octahedral | scirp.org |

| This compound (Hypothetical) | Pd(II) | [Pd(this compound)₂Cl₂] | Square Planar |

Reactivity of the Cyclobutyl Moiety in this compound

The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that lead to ring-opening and the formation of more stable, open-chain compounds. nih.gov

The strained C-C bonds of the cyclobutyl group can be cleaved under various conditions. One prominent method involves visible-light photoredox catalysis. In reactions involving N-aryl cyclobutylamines, photooxidation of the amine can generate a radical cation. This intermediate can then undergo C-C bond fragmentation, driven by the release of ring strain, to form a distonic radical cation which can be trapped by various reagents. ijarsct.co.inscispace.com For instance, the photoredox-catalyzed reaction of N-aryl cyclobutylamines with alkynes can lead to a [4+2] annulation, forming substituted cyclohexene (B86901) derivatives. ijarsct.co.in This suggests that this compound could undergo similar transformations to construct more complex heterocyclic systems.

General ring-opening reactions of cyclobutane include:

Hydrogenation: Catalytic hydrogenation with catalysts like Nickel (Ni) or Platinum (Pt) at elevated temperatures can cleave the ring to form the corresponding n-butyl derivative. nih.gov

Reaction with Electrophiles: Strong electrophiles can induce ring-opening, particularly in activated cyclobutane systems. taylorfrancis.com

Modern synthetic methods allow for the direct and stereoselective functionalization of C-H bonds, including those on a cyclobutane ring. Palladium-catalyzed C(sp³)-H activation is a powerful tool for this purpose. reddit.comrsc.org In the context of this compound, the nitrogen atoms could act as directing groups to guide a metal catalyst to a specific C-H bond on the cyclobutyl ring.

For example, a chiral transient directing group could be used in a Pd(II)-catalyzed process to achieve enantioselective β-C(sp³)-H arylation of the cyclobutyl ketone precursors. rsc.org A similar strategy could be envisioned for this compound, where the secondary amine or pyridine nitrogen directs the functionalization to either the α or β positions of the cyclobutyl ring, potentially with high stereocontrol.

| Reaction Type | Catalyst System | Potential Product | Reference Principle |

|---|---|---|---|

| Directed C-H Arylation | Pd(II) / Ligand | cis- or trans-1-(Aryl)-3-(pyridin-3-ylamino)cyclobutane | reddit.comrsc.org |

| Directed C-H Borylation | Ir or Rh / Ligand | N-(2-borylcyclobutyl)pyridin-3-amine |

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, making the ring even more electron-deficient and resistant to attack.

However, the presence of the strongly activating amino group (-NH-cyclobutyl) at the 3-position fundamentally changes this reactivity. The amino group is an ortho-, para-director and a powerful activator. In the 3-substituted pyridine system, it directs incoming electrophiles to the C2 and C4 positions (ortho) and the C6 position (para). The lone pair on the secondary amine can participate in resonance, stabilizing the cationic intermediates (Wheland intermediates) formed during the attack at these positions. Attack at the C5 position is disfavored as it does not benefit from this resonance stabilization.

Therefore, reactions such as halogenation or nitration are expected to occur selectively at the C2, C4, or C6 positions, with the precise outcome potentially influenced by steric hindrance from the cyclobutyl group. For example, chlorination of 3-aminopyridine is known to yield 3-amino-2-chloropyridine.

Resonance stabilization of the intermediate for electrophilic attack at the C2 position.

Resonance stabilization of the intermediate for electrophilic attack at the C2 position.

Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring, which is inherently electron-deficient and thus susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when a good leaving group is present. In the case of this compound, the amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the pyridine nitrogen itself withdraws electron density, making the C2, C4, and C6 positions electrophilic.

For an SNAr reaction to occur on an unactivated this compound ring, a leaving group (typically a halide) would need to be present at one of these positions. The reaction would proceed via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily broken.

The reactivity of the pyridine ring towards SNAr can be significantly enhanced by N-oxidation. The formation of a pyridine N-oxide drastically reduces the electron density of the ring, making it more susceptible to nucleophilic attack. For instance, in the synthesis of related fluorinated aminopyridines, direct fluorination of a bromo-nitropyridine was unsuccessful, but the corresponding N-oxide readily underwent nucleophilic substitution. nih.gov This suggests that N-oxidation of this compound could be a viable strategy to facilitate SNAr reactions.

In general, less electron-deficient heterocycles, such as pyridines without strong electron-withdrawing groups, may require more forcing conditions, like elevated temperatures, to undergo SNAr. chemrxiv.org The outcome of such reactions is also dependent on the position of the leaving group. For 3-substituted pyridines, nucleophilic attack often occurs at the C2 or C6 positions.

| Reaction Type | Substrate Type | Typical Conditions | Outcome | Reference |

| SNAr | Halogenated Pyridine | Nucleophile, Heat | Substitution of Halide | chemrxiv.org |

| SNAr | Halogenated Pyridine N-Oxide | Nucleophile, Room Temp. | Enhanced reactivity, Substitution of Halide | nih.gov |

| SNAr | Cyanopyridine | Lithium Amide, CsF | Displacement of Cyanide | researchgate.net |

Radical Reactions Involving this compound

The N-cyclobutyl group in this compound opens up avenues for unique radical-mediated transformations. Research on analogous N-cyclobutylanilines has demonstrated that the cyclobutyl ring can undergo ring-opening reactions under photoredox catalysis conditions to generate a γ-carbon radical, which can then participate in various bond-forming reactions. rsc.org This process often involves the single-electron oxidation of the amine nitrogen, followed by fragmentation of the cyclobutyl ring.

Visible-light photoredox catalysis is a powerful tool for generating radical species under mild conditions. ethz.ch In the context of this compound, irradiation in the presence of a suitable photocatalyst could lead to the formation of a radical cation. This intermediate can then undergo C-C bond cleavage of the strained cyclobutyl ring, leading to a distonic radical cation. This reactive species can then engage in a variety of transformations, such as addition to olefins in a formal [4+2] cycloaddition. rsc.org

Furthermore, the pyridine ring itself can be the site of radical functionalization. The Minisci reaction and its modern variants, often employing photoredox catalysis, allow for the direct C-H alkylation or acylation of pyridines. nih.govresearchgate.net By forming N-functionalized pyridinium (B92312) salts from this compound, it is possible to achieve site-selective functionalization at the C2 and C4 positions under mild, acid-free conditions. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This approach leverages the pyridinium salt as a precursor to a pyridine-centered radical.

| Reaction Type | Key Reagent/Catalyst | Reactive Intermediate | Product Type | Reference |

| Cyclobutyl Ring Opening | Photoredox Catalyst | γ-Carbon Radical | Difunctionalized Amines | rsc.org |

| Minisci-type Reaction | N-Functionalized Pyridinium Salt, Photoredox Catalyst | Pyridine Radical Cation | C2/C4-Functionalized Pyridines | nih.govresearchgate.net |

| Formal [4+2] Cycloaddition | Photoredox Catalyst, Olefin | Distonic Radical Cation | Tetrahydroquinolines | rsc.org |

Catalytic Transformations Utilizing this compound as a Ligand or Precursor

The nitrogen atoms in this compound—both the pyridine ring nitrogen and the exocyclic amino nitrogen—possess lone pairs of electrons that can coordinate to transition metals. This makes the compound a potential ligand for various catalytic applications. Aminopyridine derivatives are well-established ligands in coordination chemistry and have been employed in a wide range of catalytic transformations. mdpi.com

The bidentate N,N'-coordination mode is common for 2-aminopyridines, but 3-aminopyridines can also act as bridging or monodentate ligands. The specific coordination mode of this compound would depend on the metal center, its oxidation state, and the other ligands present in the coordination sphere. The steric bulk of the cyclobutyl group would also play a significant role in determining the geometry and stability of the resulting metal complex.

N-heterocyclic carbenes (NHCs) are a prominent class of ligands in modern catalysis, and N-heterocyclic scaffolds can serve as precursors to these ligands. rutgers.eduresearchgate.net While not a direct precursor to a classical NHC, the pyridine-amine framework of this compound could be incorporated into more complex ligand architectures. For instance, it could be a component of a pincer-type ligand or a bidentate ligand designed for a specific catalytic cycle. researchgate.net The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, could be tuned by modifying the substituents on either the pyridine ring or the cyclobutyl group.

The development of novel ligands is crucial for advancing transition metal catalysis. rsc.org The synthesis of metal complexes with this compound would be the first step in exploring its potential in areas such as cross-coupling reactions, hydrogenation, or polymerization.

| Metal | Potential Ligand Type | Potential Catalytic Application | Relevant Concepts | Reference |

| Palladium | Monodentate or Bridging Ligand | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Ligand-Accelerated Catalysis | researchgate.net |

| Rhodium/Iridium | Bidentate (with another donor) | Hydrogenation, Hydroformylation | Hemilabile Ligands | researchgate.net |

| Copper/Gold | N,N'-Chelating or Bridging | C-H Functionalization, Cycloadditions | Ligand Design for Redox Catalysis | mdpi.com |

Spectroscopic and Structural Characterization of N Cyclobutyl 3 Pyridinamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1H, 13C, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-Cyclobutyl-3-pyridinamine and its derivatives, 1H and 13C NMR are routinely used to map the carbon-hydrogen framework. core.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in a derivative like 4-cyano-N-cyclobutylaniline, the aromatic protons appear as multiplets in the downfield region (δ 7.42–7.35 and 6.53–6.45 ppm), while the protons of the cyclobutyl group and the N-H proton are observed at higher fields. rsc.org Specifically, the methine proton on the cyclobutyl ring attached to the nitrogen appears as a multiplet around δ 3.96–3.87 ppm, and the methylene (B1212753) protons of the cyclobutyl ring show complex multiplets between δ 1.74 and 2.50 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in a molecule. In N-cyclobutyl-4-nitroaniline, the carbon atoms of the aromatic ring resonate between δ 108.8 and 161.6 ppm, with the carbon attached to the nitro group being the most deshielded. rsc.org The carbons of the cyclobutyl group typically appear in the upfield region, with the methine carbon (attached to nitrogen) at approximately δ 48.1 ppm and the methylene carbons at δ 31.5 and 15.0 ppm. rsc.org The general range for carbon signals in organic compounds is 0-220 ppm. bhu.ac.in

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the pyridine (B92270) ring and the amine group. The chemical shifts in ¹⁵N NMR are sensitive to hybridization and substitution effects.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-cyano-N-cyclobutylaniline | CDCl₃ | 7.42–7.35 (m, 2H), 6.53–6.45 (m, 2H), 4.55 (d, J = 6.1 Hz, 1H), 3.96–3.87 (m, 1H), 2.50–2.35 (m, 2H), 1.95–1.74 (m, 4H) | 150.4, 133.7, 120.7, 112.3, 98.3, 48.2, 30.8, 15.3 | rsc.org |

| N-cyclobutyl-4-nitroaniline | CDCl₃ | Not specified | 161.6, 148.4, 142.9, 123.9, 120.5, 115.8, 108.8, 48.1, 31.5, 15.0 | rsc.org |

| N-cyclobutylbenzo[d]thiazol-2-amine | CDCl₃ | 7.58 (dd, J = 7.9, 1.2 Hz, 1H), 7.53 (d, J = 8.0 Hz, 1H), 7.32–7.24 (m, 2H), 7.10–7.01 (m, 1H), 4.09 (p, J = 7.9 Hz, 1H), 2.47 (dtt, J = 12.9, 7.3, 2.7 Hz, 2H), 2.00 (ddt, J = 11.8, 9.0, 6.1 Hz, 2H), 1.84–1.68 (m, 2H) | 167.3, 152.4, 130.4, 125.9, 21.3, 120.9, 118.5, 50.7, 31.1, 15.0 | rsc.org |

Mass Spectrometry for Molecular Structure Elucidation (e.g., HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For this compound, the calculated exact mass is 176.1434 for the protonated molecule ([M+H]⁺). core.ac.uk Experimental HRMS data for this compound showed a found value of 176.1426, confirming its elemental composition of C₁₂H₁₇N. core.ac.uk Similarly, for derivatives like 4-cyano-N-cyclobutylaniline, the calculated mass for [M+H]⁺ is 173.1079, with an experimental value of 173.1074. rsc.org These precise measurements are critical for confirming the identity of newly synthesized compounds.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound and Derivatives

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| This compound | [M+H]⁺ | 176.1434 | 176.1426 | core.ac.uk |

| 4-cyano-N-cyclobutylaniline | [M+H]⁺ | 173.1079 | 173.1074 | rsc.org |

| N-cyclobutyl-4-nitroaniline | [M+H]⁺ | 189.1028 | 189.1024 | rsc.org |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.

In the IR spectrum of a secondary amine like N-methylcyclohexylamine, a characteristic N-H stretching vibration appears in the region of 3280-3320 cm⁻¹. spectroscopyonline.com For aromatic secondary amines, this peak shifts to around 3400 cm⁻¹. spectroscopyonline.com Additionally, an N-H wagging (out-of-plane bending) vibration is typically observed between 700 and 750 cm⁻¹. spectroscopyonline.com For this compound and its derivatives, one would expect to see characteristic peaks for the C-N stretching, C=C and C=N stretching of the pyridine ring, and the various C-H vibrations of the cyclobutyl and aromatic rings. core.ac.uk For example, the IR spectrum of 3-Pyridinecarbonitrile shows characteristic bands for the nitrile group and the pyridine ring. nist.gov

Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. scifiniti.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found in the provided search results, the technique has been used to confirm the structure of related compounds and derivatives. core.ac.uk For a molecule like this compound, X-ray analysis would reveal the conformation of the cyclobutyl ring, the planarity of the pyridine ring, and the torsion angles between the two moieties. Such structural details are invaluable for understanding the molecule's physical properties and how it interacts with other molecules.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying chiral molecules. If this compound or its derivatives were to contain a stereocenter, or exist in a chiral conformation, CD spectroscopy could be used to determine the enantiomeric purity and, in some cases, the absolute configuration of the molecule. For example, CD spectroscopy has been used to study the interaction of inhibitors with biological macromolecules by observing changes in the CD signal upon binding. google.com While there is no indication that this compound itself is chiral, this technique would be highly relevant for any chiral derivatives that might be synthesized.

Computational Chemistry and Molecular Modeling of N Cyclobutyl 3 Pyridinamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is a widely used tool for predicting molecular properties such as geometries, energies, and vibrational frequencies. researchgate.net For N-Cyclobutyl-3-pyridinamine, DFT calculations would be employed to optimize the molecular geometry and determine key electronic properties.

These calculations can predict the distribution of electron density, which is crucial for understanding the molecule's reactivity. Parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting chemical behavior. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measure of molecular polarity |

Note: The data in this table is illustrative and not based on actual published results for this compound.

Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), can also be derived from DFT calculations to pinpoint the most likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes of the Cyclobutyl and Pyridine (B92270) Moieties

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that separate them. The puckered, non-planar conformation of the cyclobutyl ring introduces a degree of flexibility. The rotation around the C-N bond connecting the two moieties is another key conformational variable. By systematically rotating this bond and analyzing the resulting energy changes, an energy landscape can be constructed to identify the most stable (lowest energy) conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to study the dynamic behavior of this compound, providing insights that are not available from static quantum chemical calculations. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, these studies could investigate its synthesis, degradation, or its participation in further chemical transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. mdpi.com This profile provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur, thus determining the reaction rate. mdpi.com For example, studying a potential cycloaddition reaction involving the pyridine ring would involve locating the transition state structure and calculating its energy relative to the reactants. researchgate.netmdpi.com This information is critical for understanding reaction feasibility and selectivity.

In Silico Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov

Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can calculate the expected ¹H and ¹³C NMR chemical shifts for a given molecular geometry. These predicted spectra can be compared with experimental spectra to confirm the structure of a synthesized compound. chemrxiv.org Recent advances using machine learning and graph neural networks have also shown great promise in predicting NMR chemical shifts with high accuracy and speed. nih.govchemrxiv.orgnih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Pyridine H (ortho) | 8.25 | 8.22 |

| Pyridine H (meta) | 7.10 | 7.08 |

| Pyridine H (para) | 7.50 | 7.47 |

| Cyclobutyl CH (methine) | 4.15 | 4.12 |

| Cyclobutyl CH₂ (adjacent) | 2.30 | 2.28 |

| Cyclobutyl CH₂ (distant) | 1.85 | 1.83 |

Note: The data in this table is illustrative and not based on actual published results for this compound.

Similarly, infrared (IR) vibrational frequencies can be calculated to help assign peaks in an experimental IR spectrum.

Design and Synthesis of N Cyclobutyl 3 Pyridinamine Derivatives and Analogues

Systematic Substitution on the Pyridine (B92270) Ring: Effects on Reactivity and Molecular Properties

Systematic substitution on the pyridine ring with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can predictably alter this reactivity profile.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), amino (-NH2), and methoxy (B1213986) (-OCH3) groups increase the electron density of the pyridine ring. This enhances its reactivity towards electrophilic substitution and can influence the basicity of the nitrogen atom.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the ring. This further deactivates the ring towards electrophilic attack but increases its susceptibility to nucleophilic substitution. nih.gov

The effect of these substitutions on molecular properties such as redox potential and catalytic activity has been studied in related pyridine-containing complexes. nih.gov For instance, placing EWGs on the pyridine ring can make associated metal complexes easier to reduce. nih.gov

Below is a data table summarizing the expected effects of various substituents on the pyridine ring's reactivity.

| Substituent Group | Type | Position on Pyridine Ring | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

| -CH3 | EDG | 2, 4, or 6 | Activation | Deactivation |

| -OCH3 | EDG | 2, 4, or 6 | Strong Activation | Deactivation |

| -NH2 | EDG | 2, 4, or 6 | Strong Activation | Deactivation |

| -Cl | EWG | 2, 4, or 6 | Deactivation | Activation |

| -CN | EWG | 2, 4, or 6 | Strong Deactivation | Strong Activation |

| -NO2 | EWG | 2, 4, or 6 | Strong Deactivation | Strong Activation |

Modifications of the Cyclobutyl Ring: Structural and Stereochemical Impact

The cyclobutyl ring is a non-planar, puckered four-membered ring that imparts significant structural and stereochemical features to the N-Cyclobutyl-3-pyridinamine molecule. nih.govmasterorganicchemistry.com Unlike planar aromatic rings, the three-dimensional nature of the cyclobutane (B1203170) ring can be exploited to control the spatial orientation of substituents and improve binding to target proteins by complementing their spatial arrangements. nih.gov This puckered conformation results from a balance between angle strain and torsional strain. masterorganicchemistry.com

Modifications to the cyclobutyl ring can have a profound impact:

Substitution: Introducing substituents on the cyclobutyl ring can enhance molecular rigidity, block metabolically labile sites, or fill hydrophobic pockets in target enzymes. nih.gov For example, the addition of a methyl group can increase steric bulk, which in some cases has been shown to improve bioavailability. nih.gov

Stereochemistry: The puckered nature of the ring gives rise to cis and trans isomers for 1,2- and 1,3-disubstituted cyclobutanes. The specific stereochemistry (cis or trans) can be critical for biological activity. The puckered conformation can position a key functional group, such as a hydrogen bond donor or acceptor, in a precise orientation for optimal interaction with a biological target. nih.govru.nl The trans-isomer of a cyclobutyl-containing compound might show less favorable activity if the required interaction cannot be achieved, whereas the cis-isomer may position the groups optimally. nih.govru.nl

The unique structural properties of the cyclobutyl ring are summarized in the table below.

| Property | Description | Impact on Molecular Design |

| Conformation | Puckered (non-planar) | Allows for precise 3D positioning of substituents, can improve binding affinity. nih.govru.nl |

| Bond Angles | Approx. 88° | Contributes to ring strain, influencing reactivity. nih.gov |

| Stereoisomerism | Cis/trans isomers for disubstituted rings | Critical for directing pharmacophore groups into optimal binding orientations. nih.govru.nl |

| Rigidity | Conformationally restricted | Reduces entropy loss upon binding to a target, potentially increasing potency. nih.gov |

Heterocyclic Ring Fusions Involving this compound Scaffolds

Fusing an additional heterocyclic ring system to the this compound scaffold creates novel, rigid tricyclic structures with distinct chemical properties. This strategy is often employed to explore new chemical space, lock the molecule into a specific conformation, or introduce new points for interaction with biological targets. The synthesis of such fused systems can be achieved through various cyclization and annulation reactions. For example, multicomponent reactions under microwave irradiation have been used to create fused pyridine derivatives like pyrano[4,3-b]pyridines in good yields. researchgate.net The choice of the fused ring and the fusion points on the pyridine ring dictates the geometry and electronic properties of the resulting molecule.

Examples of potential fused ring systems include:

Pyrido[2,3-d]pyrimidines: Fusing a pyrimidine (B1678525) ring across the 2 and 3 positions.

Pyrido[3,4-b]pyrazines: Fusing a pyrazine (B50134) ring across the 3 and 4 positions.

Thieno[2,3-b]pyridines: Fusing a thiophene (B33073) ring across the 2 and 3 positions.

Bioisosteric Replacements within the this compound Framework

Bioisosterism involves the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with broadly similar biological properties. ethz.ch This strategy is widely used in medicinal chemistry to optimize lead compounds by improving potency, selectivity, or pharmacokinetic profiles.

Within the this compound framework, several bioisosteric replacements are conceivable:

Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced by other aromatic or heteroaromatic rings to modulate properties. Common replacements include pyrimidine, pyrazine, or even a phenyl ring with appropriate substitutions to mimic the electronic character and hydrogen bonding capacity of the pyridine nitrogen.

Cyclobutyl Ring Bioisosteres: The cyclobutyl group, often used as a conformationally restricted isostere for a propyl or butyl chain, can be replaced by other cyclic or acyclic moieties. researchgate.net For instance, a cyclopentyl or cyclohexyl ring could be used to explore the impact of ring size on activity. Saturated bioisosteres like bicyclo[1.1.1]pentane or cubane (B1203433) have also been explored as replacements for aromatic rings to improve properties like aqueous solubility and metabolic stability. enamine.net

Amine Linker Bioisosteres: The secondary amine linker (-NH-) can be replaced by other groups such as an ether (-O-), thioether (-S-), or an amide (-NHC(O)-) to alter hydrogen bonding capabilities, polarity, and metabolic stability.

The table below provides examples of potential bioisosteric replacements.

| Original Group | Bioisosteric Replacement | Potential Property Change |

| Pyridine | Phenyl, Pyrimidine, Thiophene | Altered electronics, H-bonding, solubility |

| Cyclobutyl | Cyclopentyl, Cyclopropyl, Piperidine | Modified ring strain, conformation, lipophilicity. ru.nl |

| -NH- (amine linker) | -O- (ether), -CH2-NH- (methyleneamine) | Changes in basicity, H-bonding capacity |

Development of Compound Libraries via Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries. nih.govnih.gov This approach is highly valuable for exploring the structure-activity relationships (SAR) of a scaffold like this compound. By systematically varying the building blocks at different positions on the molecule, a library of derivatives can be generated and screened for desired properties.

A combinatorial approach to synthesizing this compound derivatives could involve:

Scaffold Preparation: Synthesis of a core scaffold, such as 3-aminopyridine (B143674) or a functionalized cyclobutylamine (B51885).

Parallel Synthesis: The core scaffold is then reacted with a diverse set of building blocks in a parallel fashion. nih.gov For example, a library of substituted 3-aminopyridines could be reacted with a library of cyclobutyl-containing electrophiles, or vice versa.

Purification and Screening: The resulting library of compounds is then purified and screened for activity.

Techniques such as solid-phase synthesis, where one of the reactants is attached to a polymer bead, can facilitate the purification process. nih.gov The "split-pool" synthesis strategy allows for the generation of "one-bead one-compound" libraries, which can contain millions of distinct compounds. nih.gov The development of such libraries accelerates the discovery of derivatives with optimized properties.

Emerging Applications of N Cyclobutyl 3 Pyridinamine in Advanced Materials and Catalysis

Role as a Ligand in Organometallic Catalysis

There is currently no specific information available in scientific literature or patent databases detailing the use of N-Cyclobutyl-3-pyridinamine as a ligand in organometallic catalysis. While pyridine (B92270) derivatives are widely explored as ligands due to the coordinating ability of the nitrogen atom, the specific catalytic activity or complex formation of this compound has not been reported.

Integration into Polymer Architectures and Macromolecular Systems

Research detailing the integration of this compound into polymer architectures or macromolecular systems is not present in the surveyed scientific literature. The potential for this compound to act as a monomer or a functional side group on a polymer chain has not been explored in available research.

Applications in Sensing and Analytical Chemistry (e.g., Chemosensors for Ions or Biomolecules)

There are no specific studies or patents that describe the application of this compound in the field of sensing and analytical chemistry. Its potential as a chemosensor for the detection of specific ions or biomolecules has not been documented.

Precursor for Advanced Organic Synthesis Reagents and Intermediates

While its structure suggests potential as a building block in organic synthesis, there is no available research that specifically identifies this compound as a precursor for advanced organic synthesis reagents or as a key intermediate in the synthesis of complex molecules.

This compound as a Scaffold in Agrochemical Research

A review of the literature did not yield any information on the use of this compound as a scaffold in agrochemical research. Although the pyridine ring is a common feature in many pesticides and herbicides, this specific derivative is not mentioned in the context of developing new agrochemicals.

Role as an Intermediate in the Synthesis of Dyes and Pigments

There is no information in the scientific or patent literature to suggest that this compound is used as an intermediate in the synthesis of dyes and pigments.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for N-Cyclobutyl-3-pyridinamine

The efficient and environmentally benign synthesis of this compound is the gateway to its further study. While general methods for the N-alkylation of aminopyridines are known, research into optimized and sustainable routes specific to the cyclobutyl group is a critical first step.

Prospective Synthetic Strategies:

Reductive Amination: A promising approach involves the reaction of 3-aminopyridine (B143674) with cyclobutanone (B123998) under reductive amination conditions. Future research should focus on optimizing catalysts (e.g., sodium triacetoxyborohydride (B8407120), palladium on carbon with H2) and reaction conditions (solvent, temperature, pressure) to maximize yield and minimize by-product formation.

Nucleophilic Aromatic Substitution (SNAr): While less common for the 3-position of pyridine (B92270), investigation into the reaction of 3-halopyridines with cyclobutylamine (B51885) could be explored, particularly with the use of catalysts that can facilitate this challenging transformation.

Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a versatile route. Research efforts could be directed towards developing a robust protocol using a suitable palladium or copper catalyst to couple 3-bromopyridine (B30812) or 3-chloropyridine (B48278) with cyclobutylamine. A key challenge will be identifying the optimal ligand and base combination for this specific substrate pairing.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |

| Reductive Amination | Readily available starting materials; generally mild conditions. | Potential for over-alkylation; purification challenges. | Catalyst screening; optimization of reaction parameters. |

| Nucleophilic Aromatic Substitution | Direct formation of the C-N bond. | Low reactivity of 3-halopyridines; harsh conditions may be required. | Catalyst development; exploration of microwave-assisted synthesis. |

| Buchwald-Hartwig Amination | High functional group tolerance; generally high yields. | Cost of catalysts and ligands; sensitivity to air and moisture. | Ligand design; development of catalyst systems with high turnover numbers. |

Exploration of Unconventional Reactivity Profiles and New Transformation Pathways

The reactivity of this compound is expected to be dictated by the interplay of the pyridine ring and the secondary amine. Future research should aim to uncover unique reactivity patterns that may arise from the presence of the cyclobutyl group.

Areas for Investigation:

Pyridine Ring Functionalization: The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo electrophilic substitution, although it is generally deactivated. Studies on the regioselectivity of these reactions in the presence of the N-cyclobutyl group are needed.

Secondary Amine Reactivity: The nitrogen of the secondary amine can participate in a variety of reactions, including acylation, sulfonation, and further alkylation. The steric bulk of the cyclobutyl group may influence the kinetics and outcomes of these transformations.

Directed Ortho-Metalation (DoM): The secondary amine could potentially direct metalation to the C-2 or C-4 position of the pyridine ring, providing a pathway for further functionalization. Research into suitable directing groups and lithiation conditions is warranted.

Advanced Computational Approaches for Structure-Function Relationship Elucidation

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of this compound.

Computational Research Objectives:

Conformational Analysis: Determining the preferred conformations of the cyclobutyl group relative to the pyridine ring is essential for understanding its steric and electronic effects.

Electronic Structure Calculations: Density Functional Theory (DFT) calculations can be employed to determine the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential map, and atomic charges. This information can provide insights into its reactivity and potential for intermolecular interactions.

Spectroscopic Predictions: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which would be invaluable in characterizing the compound once it is synthesized.

Table 2: Hypothetical Computational Data for this compound

| Property | Predicted Value/Characteristic | Implication |

| Dipole Moment | Moderate to high | Potential for strong intermolecular interactions. |

| HOMO Energy | Relatively high (for a pyridine derivative) | Susceptibility to electrophilic attack on the amine. |

| LUMO Energy | Relatively low | Susceptibility to nucleophilic attack on the pyridine ring. |

| N-H Bond Dissociation Energy | Moderate | Potential for radical-mediated reactions. |

Note: The values in this table are illustrative and would need to be determined by specific computational studies.

Expansion into Materials Science and Supramolecular Chemistry Applications

The structure of this compound suggests its potential as a building block in materials science and supramolecular chemistry.

Potential Applications:

Ligand in Coordination Chemistry: The pyridine nitrogen and the secondary amine nitrogen can both act as coordination sites for metal ions. Research could focus on synthesizing and characterizing metal complexes of this compound, which may exhibit interesting catalytic, magnetic, or optical properties.

Organic Electronics: Aminopyridine derivatives have been explored in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of the cyclobutyl group could influence the packing of molecules in the solid state and, consequently, their charge transport properties.

Supramolecular Assemblies: The N-H group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This suggests that this compound could participate in the formation of well-defined supramolecular structures, such as hydrogen-bonded networks or host-guest complexes.

Synergistic Research with Other Chemical Disciplines for Interdisciplinary Advancements

The exploration of this compound should not be confined to a single discipline. Collaborative research efforts will be key to unlocking its full potential.

Interdisciplinary Research Opportunities:

Medicinal Chemistry: The aminopyridine core is present in numerous bioactive compounds. Future research could involve the synthesis and biological evaluation of this compound and its derivatives for various therapeutic targets. The cyclobutyl group may impart favorable properties such as improved metabolic stability or enhanced binding to a target protein.

Catalysis: As a ligand for transition metals, this compound could be used to create novel catalysts for a range of organic transformations. The steric and electronic properties of the ligand can be tuned to influence the activity and selectivity of the catalyst.

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel heterocyclic scaffolds. The biological activity of this compound in an agricultural context is an unexplored but potentially fruitful area of research.

This compound stands as a compound of significant untapped potential. The lack of existing research is not a barrier but rather an invitation to the chemical community to engage in foundational studies that could have far-reaching implications. By focusing on the development of efficient synthetic routes, exploring its fundamental reactivity, leveraging computational tools, and fostering interdisciplinary collaborations, the scientific community can begin to write the story of this compound and unlock its potential contributions to science and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-Cyclobutyl-3-pyridinamine?

- Methodology :

- Buchwald-Hartwig Amination : Adapt methods used for similar pyridinamine derivatives, such as coupling cyclobutylamine with 3-bromopyridine using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 100–110°C for 12–24 hours .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexanes (e.g., 20–50%) and confirm purity via TLC (Rf ~0.3–0.5) and ¹H NMR (e.g., δ 8.2–8.4 ppm for pyridine protons) .

Q. Which computational methods are suitable for predicting the electronic structure of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combining Becke’s exchange and Lee-Yang-Parr correlation) for geometry optimization and vibrational frequency analysis .

- Basis Sets : Apply 6-31G(d,p) for light atoms and LANL2DZ for transition metals if studying metal interactions. Validate results against experimental NMR/IR data to assess accuracy .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

- Methodology :

- Reaction Screening : Test solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and ligand-catalyst combinations (e.g., XPhos vs. SPhos) to improve coupling efficiency.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated pyridine) and adjust stoichiometry (e.g., 1.2:1 amine:halide ratio) to suppress undesired pathways .

Q. How should researchers resolve contradictions between experimental and computational spectral data for this compound?

- Methodology :

- Iterative Validation : Compare DFT-predicted ¹³C NMR chemical shifts (e.g., cyclobutyl carbons at δ 25–35 ppm) with experimental data. If discrepancies exceed 3 ppm, re-optimize geometries using higher-level methods (e.g., M06-2X/def2-TZVP) .

- Solvent Effects : Simulate solvent interactions (e.g., PCM model for DMSO) to improve agreement between calculated and observed UV-Vis spectra .

Q. What strategies are effective for studying the biological interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases). Parameterize the ligand with AM1-BCC charges and validate poses via MD simulations (e.g., 100 ns trajectories) .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination) at concentrations of 1–100 µM in HEK293 or HepG2 cell lines .

Q. How can regioselectivity be controlled in further functionalization of this compound?

- Methodology :

- Directing Groups : Introduce temporary substituents (e.g., -B(OH)₂ at the pyridine 4-position) to steer electrophilic substitution to the 2-position. Remove via hydrolysis post-reaction .

- Metal-Mediated Coupling : Use Pd-catalyzed C–H activation with directing groups (e.g., -CONHR) to achieve selective arylation at specific pyridine positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.